Trimethylammonium formiate

Description

Contextualization of Ionic Organic Salts in Chemical Synthesis and Catalysis

Ionic organic salts, a class that includes the widely studied ionic liquids, are valued for their unique physicochemical properties. Unlike conventional molecular solvents, many of these salts exhibit low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic substances. vulcanchem.com These characteristics make them attractive as "green" alternatives to volatile organic solvents, potentially reducing environmental impact. vulcanchem.com

In the realm of chemical synthesis, these salts are not merely passive solvents but can actively influence reaction rates and selectivity. vulcanchem.com They are particularly prominent in catalysis, where they can function as catalysts themselves or as media to stabilize and recycle catalysts. acenet.edu A key application is in phase-transfer catalysis (PTC), where the salt facilitates the movement of a reactant across the boundary of two immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction. acenet.eduwikipedia.org This technique is crucial in various industrial processes, including the synthesis of polymers and agrochemicals. wikipedia.orgphasetransfercatalysis.com

Overview of Formate (B1220265) Anion Chemistry in Advanced Systems

The formate anion (HCOO⁻), the conjugate base of formic acid, is a simple yet remarkably versatile C1 building block in organic synthesis. researchgate.net Formate salts are generally inexpensive, easy to handle, and more environmentally friendly than alternatives like carbon monoxide. researchgate.net In recent years, research has highlighted their role in advanced chemical systems, particularly in photoredox catalysis. nih.gov Under photochemical conditions, the formate anion can generate the carbon dioxide radical anion (CO₂•⁻), a potent reductant capable of cleaving carbon-halogen and carbon-oxygen bonds. researchgate.netnih.gov

This reactivity has been harnessed for a variety of transformations, including hydrocarboxylation of alkenes and the synthesis of unnatural α-amino acids. acs.orgacs.org Furthermore, formate salts are being explored as promising hydrogen carriers for energy storage applications. lidsen.com They can safely store hydrogen and release it in the presence of a suitable catalyst, offering a more stable and manageable alternative to compressed or liquefied hydrogen gas. lidsen.com The dehydrogenative coupling of formate anions to produce oxalate (B1200264) is another area of active research, pointing to its potential in C-C bond formation from CO₂-derived feedstocks. frontiersin.org

Significance of Quaternary Ammonium (B1175870) Cations in Chemical Systems

Quaternary ammonium cations, often called "quats," are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org A defining feature of these cations is their permanent positive charge, which is independent of the pH of the solution. wikipedia.org This permanent charge distinguishes them from primary, secondary, or tertiary ammonium ions and is central to their functionality.

Their most significant role in synthesis is as phase-transfer catalysts (PTCs). wikipedia.orgwikipedia.org By forming an ion pair with an anionic reactant, the lipophilic quaternary ammonium cation can transport the anion from an aqueous phase into an organic phase, where the reaction can proceed. acenet.edudicp.ac.cn This mechanism overcomes the insolubility of reactants in different phases, leading to faster and more efficient reactions under milder conditions. dicp.ac.cn Beyond catalysis, quaternary ammonium salts are ubiquitous in a range of applications, serving as surfactants, disinfectants, and antistatic agents. wikipedia.org The specific properties and applications are determined by the nature of the alkyl or aryl groups attached to the nitrogen atom. acs.org

Research Landscape and Knowledge Gaps Pertaining to Trimethylammonium Formate

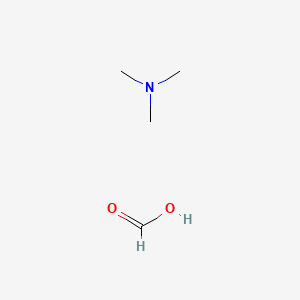

Trimethylammonium formate is an organic salt composed of the trimethylammonium cation, [(CH₃)₃NH]⁺, and the formate anion, [HCOO]⁻. Its chemical identity and basic properties are cataloged in chemical databases.

Table 1: Chemical and Physical Properties of Trimethylammonium Formate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | trimethylazanium;formate | PubChem nih.gov |

| Molecular Formula | C₄H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 105.14 g/mol | PubChem nih.gov |

| CAS Number | 58828-90-3 | PubChem nih.gov |

| Component Compounds | Trimethylamine (B31210), Formic Acid | PubChem nih.gov |

Despite its simple structure, the research landscape for trimethylammonium formate itself is sparse. Theoretical studies have investigated the interaction between its constituent parts, trimethylamine and formic acid. High-level ab initio calculations predict that in a vacuum, the neutral, hydrogen-bonded complex (trimethylamine-formic acid) is more stable than the ionic pair (trimethylammonium-formate). acs.orgacs.org The ion-pair complex becomes more favored only in the presence of a strong dielectric continuum, such as a polar solvent. acs.org

A significant knowledge gap exists regarding the experimental characterization and application of trimethylammonium formate. Much of the available literature and commercial application focuses on a related but distinct compound, (2-hydroxypropyl)trimethylammonium formate . This derivative is widely used as a trimerization catalyst (often under trade names like TMR-2) in the production of polyurethane and polyisocyanurate rigid foams. phasetransfercatalysis.comgreenamines.comwhamine.com

In contrast, documented practical applications or detailed synthetic studies for the simple trimethylammonium formate salt are not readily found in the current body of scientific literature. While general methods for preparing organic ammonium formates exist, such as the reaction between the corresponding amine and formic acid, specific research detailing the synthesis and utility of trimethylammonium formate is limited. auctoresonline.org This lack of dedicated research represents a notable gap, especially when compared to the extensive studies on its derivatives and other quaternary ammonium salts. The potential utility of this specific salt in areas like catalysis or as a reagent in organic synthesis remains largely unexplored.

Table of Mentioned Compounds

Properties

IUPAC Name |

N,N-dimethylmethanamine;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.CH2O2/c1-4(2)3;2-1-3/h1-3H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVCRZBVVOXMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069290 | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58828-90-3 | |

| Record name | Trimethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58828-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058828903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, compd. with N,N-dimethylmethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Characterization Methodologies for Trimethylammonium Formiate Systems

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. eag.com In the context of trimethylammonium formate (B1220265), these methods provide a detailed fingerprint of the constituent ions, the trimethylammonium cation and the formate anion, allowing for the assignment of key functional group vibrations and insights into the conformational landscape of the salt.

The vibrational spectrum of trimethylammonium formate is best understood by considering the characteristic vibrations of its constituent ions: the trimethylammonium cation and the formate anion.

Trimethylammonium Cation: The vibrational modes of the trimethylammonium cation are dominated by the motions of the N-H and C-H bonds, as well as the C-N framework. The N-H stretching vibration is a key indicator of the cationic nature of the amine and typically appears in the region of 3200-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups are observed in the 3000-2800 cm⁻¹ range. spectrabase.com Bending vibrations of the CH₃ groups and C-N stretching modes contribute to the fingerprint region of the spectrum at lower wavenumbers. For instance, in trimethylammonium chloride, characteristic absorptions are observed that can be attributed to these vibrational modes. nist.gov

Formate Anion: The formate anion (HCOO⁻) possesses a simple yet informative vibrational signature. The most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch (νₐₛ(COO⁻)) typically appears around 1580-1600 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found near 1350-1400 cm⁻¹. researchgate.netnih.gov The C-H stretching vibration of the formate ion is generally observed around 2800-2700 cm⁻¹. The positions of these bands can be sensitive to the counter-ion and the physical state of the sample. rsc.org For example, in aqueous solutions, the symmetric C-O stretch of formate is observed at 1585 cm⁻¹, while in solid sodium formate, it shifts to 1567 cm⁻¹. researchgate.net

The table below summarizes the expected key vibrational bands for trimethylammonium formate.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Ion |

| N-H Stretch | N⁺-H | 3200-3000 | Trimethylammonium |

| Asymmetric C-H Stretch | C-H (in CH₃) | ~2960 | Trimethylammonium |

| Symmetric C-H Stretch | C-H (in CH₃) | ~2870 | Trimethylammonium |

| C-H Stretch | C-H | 2800-2700 | Formate |

| Asymmetric COO⁻ Stretch | COO⁻ | 1580-1600 | Formate |

| CH₃ Bending | CH₃ | ~1470 | Trimethylammonium |

| Symmetric COO⁻ Stretch | COO⁻ | 1350-1400 | Formate |

| C-N Stretch | C-N | Lower frequency region | Trimethylammonium |

| OCO Bending | OCO | Lower frequency region | Formate |

Vibrational spectroscopy can provide insights into the conformational preferences of the trimethylammonium formate ion pair. The relative orientation of the cation and anion in the solid state or in solution can influence the vibrational frequencies of both ions. For instance, hydrogen bonding between the N⁺-H proton of the trimethylammonium cation and the oxygen atoms of the formate anion can lead to shifts in the N-H stretching frequency and the carboxylate stretching frequencies.

While detailed conformational studies on trimethylammonium formate are not extensively reported, analogies can be drawn from studies on other carboxylic acids and their salts. For example, formic acid itself has been shown to exist in different conformational states (syn and anti) in solution, which can be distinguished by their vibrational spectra. amolf.nl The interaction with the trimethylammonium cation would likely influence the conformational equilibrium of the formate ion.

Furthermore, the study of similar ammonium (B1175870) carboxylate salts reveals that the nature of the cation can influence the vibrational modes of the carboxylate anion, indicating specific ion pairing and conformational arrangements. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of trimethylammonium formate in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and electronic environment of the atoms within the cation and anion.

The ¹H NMR spectrum of trimethylammonium formate is expected to show two main signals corresponding to the protons of the trimethylammonium cation and the proton of the formate anion.

Trimethylammonium Cation: The nine protons of the three methyl groups in the trimethylammonium cation are chemically equivalent and are expected to appear as a single sharp singlet. The chemical shift of these protons is influenced by the positively charged nitrogen atom and is typically observed in the range of 2.5-3.5 ppm.

Formate Anion: The single proton of the formate anion gives rise to a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. ntu.edu.sg

The precise chemical shifts can be influenced by factors such as solvent and concentration.

| Proton Environment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Ion |

| -N⁺(CH ₃)₃ | Singlet | 2.5 - 3.5 | Trimethylammonium |

| H COO⁻ | Singlet | 8.0 - 9.0 | Formate |

The ¹³C NMR spectrum of trimethylammonium formate provides information about the carbon environments in both the cation and the anion.

Trimethylammonium Cation: The three methyl carbons of the trimethylammonium cation are equivalent and will give a single resonance. The chemical shift of these carbons is typically in the range of 45-55 ppm. spectrabase.comdocbrown.info

Formate Anion: The single carbon of the formate anion is a carboxylate carbon and is expected to resonate in the downfield region, typically around 165-175 ppm. ntu.edu.sg

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Ion | |---|---|---|---| | -N⁺(C H₃)₃ | 45 - 55 | Trimethylammonium | | HC OO⁻ | 165 - 175 | Formate |

Dynamic NMR (DNMR) techniques can be employed to study dynamic processes such as proton exchange in trimethylammonium formate. The proton on the trimethylammonium cation (N⁺-H) can exchange with protons from residual water or with the formate proton itself, especially under certain pH and temperature conditions. libretexts.orglibretexts.org

This exchange can lead to broadening of the NMR signals or, in the case of fast exchange, the observation of a single averaged signal. libretexts.org For instance, in aqueous solutions of ammonium salts, the rate of proton exchange between the ammonium ion and water is pH-dependent. ub.edu At low pH, the exchange is slow, and separate signals for the ammonium and water protons can be observed. As the pH increases, the exchange rate increases, leading to coalescence of the signals.

Theoretical and Computational Investigations of Trimethylammonium Formiate

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the trimethylammonium formate (B1220265) system, particularly the competition between the neutral hydrogen-bonded complex and the ion-pair configuration.

Ab Initio Studies of Trimethylamine (B31210)–Formic Acid Complexes

High-level ab initio calculations have been employed to study the geometry and stability of the complex formed between trimethylamine (TMA) and formic acid (FA). These studies consistently show that in the gas phase, the interaction results in a strongly hydrogen-bonded complex where the acidic proton of formic acid is directed towards the nitrogen atom of trimethylamine. acs.orgresearchgate.net The complex exhibits a plane of symmetry. acs.orgresearchgate.net

Microwave spectroscopy experiments, supplemented by density functional theory (DFT) calculations, have provided precise structural parameters for the hydrogen-bonded complex. The experimentally determined zero-point-averaged hydrogen bond length (O–H···N) is 1.702 Å, with an O–H···N angle of 177°, indicating a nearly linear hydrogen bond. acs.orgresearchgate.net Theoretical calculations at the M06-2X/6-311++G(3df,3pd) level of theory predict a slightly shorter equilibrium hydrogen bond length of 1.623 Å. acs.org This difference is attributed to a combination of computational and experimental model errors, as well as the zero-point vibrational effects that elongate the bond. acs.org

The strength of this interaction is significant, with a calculated binding energy of 16.8 kcal/mol (counterpoise-corrected) at the M06-2X/6-311++G(3df,3pd) level. acs.org The formation of the complex also leads to a substantial increase in the dipole moment compared to the sum of the individual monomers, further indicating a strong interaction. acs.org

Energetics of Neutral versus Ion-Pair Formation

A key question in the study of the trimethylamine-formic acid system is the relative stability of the neutral, hydrogen-bonded complex versus the ion-pair, trimethylammonium formate. High-level ab initio calculations, up to the MP4SDQ/6-311+G(3df,2p)//HF/6-31+G* level, have shown that in a vacuum, the neutral complex is more stable than the ion-pair. nih.gov The Gibbs free energy difference at 298 K (ΔG₂₉₈) is predicted to be 7.0 kcal/mol in favor of the neutral complex. nih.gov

The inclusion of electron correlation in the calculations is crucial for accurately describing the relative energies. While Hartree-Fock (HF) calculations significantly favor the neutral complex, methods that include electron correlation (like MP2, MP3, and MP4SDQ) preferentially stabilize the ion-pair, reducing the energy difference. nih.gov Nevertheless, even at these higher levels of theory, the neutral complex remains the more stable species in the gas phase. nih.gov

The greater basicity of trimethylamine compared to ammonia (B1221849) leads to a stronger interaction with formic acid and a smaller energy gap between the neutral and ion-pair forms compared to the ammonia-formic acid system. nih.gov

Table 1: Calculated Energetic Differences between Neutral and Ion-Pair Complexes

| Computational Level | Energy Difference (kcal/mol) | Favored Species | Reference |

| MP4SDQ/6-311+G(3df,2p)//HF/6-31+G* (ΔG₂₉₈) | 7.0 | Neutral | nih.gov |

| MP2/6-311+G | 7.6 | Neutral | nih.gov |

| MP4SDQ/6-311+G | 6.5 | Neutral | nih.gov |

Note: Positive energy difference indicates the neutral complex is more stable.

Solvation Effects on Trimethylammonium Formate Systems

The surrounding environment plays a critical role in determining the predominant form of the trimethylamine-formic acid system. Solvation models have been used to understand how solvents influence the equilibrium between the neutral complex and the ion-pair.

Continuum Solvation Models in Aqueous and Organic Media

Continuum solvation models, which represent the solvent as a continuous dielectric medium, have been applied to study the effect of the environment on the relative stability of the neutral and ion-pair forms. nih.gov These calculations indicate that a solvent with a high dielectric constant is required to overcome the intrinsic preference for the neutral complex in the gas phase. nih.gov

Using the Self-Consistent Isodensity Polarized Continuum Model (SCI-PCM), it was found that a strong dielectric continuum with a dielectric constant greater than approximately 9 is necessary to make the binary ion-pair complex the more dominant species. nih.gov This suggests that in non-polar or weakly polar organic solvents, the neutral hydrogen-bonded complex would still be favored.

Explicit Solvation Studies with Water Molecules

To gain a more detailed understanding of specific solvent interactions, explicit solvation studies, where individual solvent molecules are included in the quantum chemical calculations, have been performed. The interaction with a single water molecule has been shown to preferentially stabilize the ion-pair form of the trimethylamine-formic acid complex. nih.gov

However, the stabilization provided by a single water molecule is not sufficient to make the ion-pair the most stable form. nih.gov High-level ab initio calculations predict that the lowest energy monohydrated neutral complex is still favored by 4.7 kcal/mol (ΔG₂₉₈) over the lowest energy monohydrated ion-pair. nih.gov

Interestingly, when both explicit and continuum solvation effects are considered, the picture changes. Calculations on the monohydrated complexes within a dielectric continuum show that only a relatively weak dielectric constant, in the range of 4-6, is required to favor the monohydrated ion-pair complex. nih.gov This highlights the synergistic effect of a single, strongly interacting water molecule and the bulk solvent environment in promoting proton transfer and the formation of trimethylammonium formate.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has been a valuable tool for investigating the reaction mechanisms involving trimethylamine and formic acid, particularly in the context of formic acid decomposition. While direct DFT studies on the thermal decomposition of isolated trimethylammonium formate are not abundant in the literature, related studies provide significant insights into potential reaction pathways.

DFT calculations have been used to explore the dehydrogenation of formic acid to carbon dioxide and hydrogen, a reaction that can be mediated by trimethylamine. semanticscholar.orgmdpi.com In these proposed catalytic cycles, trimethylamine acts as a proton acceptor, facilitating the deprotonation of formic acid to formate. semanticscholar.orgmdpi.com The reaction then proceeds through the formation of intermediates where the formate is coordinated to a catalyst, followed by the release of CO₂ and H₂. semanticscholar.org The presence of the trimethylammonium cation is shown to be crucial in the final step of hydrogen formation. semanticscholar.org

For instance, in a study of a manganese-catalyzed formic acid dehydrogenation, DFT calculations revealed a multi-step mechanism where the formation of an adduct between the catalyst and formate is a key step. semanticscholar.org The energy barriers for the subsequent release of CO₂ and H₂ were calculated, indicating the feasibility of the proposed pathway. semanticscholar.org

Furthermore, DFT studies on the degradation of substituted trimethylammonium cations in the presence of a nucleophile (like hydroxide) show that pathways such as Hofmann elimination and Sₙ2 reactions are possible decomposition routes. researchgate.net By analogy, similar pathways could be considered for the decomposition of trimethylammonium formate, where the formate ion could act as a base or nucleophile.

Computational studies on the decarbonylation of related amine-carboxyboranes have also been investigated using DFT. nih.gov These studies propose a two-step mechanism involving an initial Sₙi substitution followed by a chelotropic fragmentation to release carbon monoxide. nih.gov While the system is different, the mechanistic principles could offer a basis for exploring potential decomposition pathways of trimethylammonium formate under specific conditions.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) studies focusing exclusively on trimethylammonium formate are limited in publicly available literature, the dynamic behavior of this protic ionic liquid (PIL) can be extensively understood through computational investigations of structurally analogous ammonium-based PILs. MD simulations are a powerful theoretical tool for exploring the microscopic origins of macroscopic properties by modeling the motions and interactions of atoms and molecules over time. rsc.orgcecam.org

Research into similar tertiary ammonium-based PILs, such as those paired with triflate or other organic acid anions, provides a clear framework for the type of insights gained from these computational methods. rsc.orgnih.gov These studies are crucial for understanding the link between the chemical structure of the constituent ions and the resulting dynamic properties of the liquid, such as viscosity and conductivity.

A significant challenge in the computational modeling of PILs is accurately representing the nuanced interionic forces, which are dominated by strong hydrogen bonds and polarization effects. nih.gov Standard, nonpolarizable all-atom force fields can sometimes fail to reproduce experimental transport properties accurately, leading to dynamics that appear unrealistically slow. nih.gov To overcome this, a common and effective technique involves scaling the partial atomic charges of the ions. For instance, in a study on tertiary ammonium (B1175870) triflate PILs, scaling all atomic partial charges by a factor of 0.69 was found to significantly improve the agreement between simulated and experimental data for properties like self-diffusion coefficients and viscosity across various temperatures. nih.gov

MD simulations provide detailed predictions of key dynamic and transport properties. These simulations reveal how the size and shape of the cation and anion influence the mobility of ions within the liquid. The primary properties investigated include self-diffusion coefficients for the cation and anion, viscosity of the bulk liquid, and the resulting ionic conductivity. These calculated values are often compared with experimental data to validate and refine the computational models.

Illustrative Dynamic Properties of a Tertiary Ammonium-Based PIL from MD Simulations

To illustrate the typical data obtained from such simulations, the following table presents findings for a related compound, N,N-dimethyl-N-ethylammonium triflate ([N112][TfO]), which shares the tertiary ammonium core structure. The data showcases how simulated properties can be benchmarked against experimental values.

| Property | Simulated Value | Experimental Value | Temperature (K) |

| Cation Self-Diffusion (D+) (10⁻¹¹ m²/s) | 5.09 | 5.23 | 353 |

| Anion Self-Diffusion (D-) (10⁻¹¹ m²/s) | 4.10 | 4.29 | 353 |

| Viscosity (η) (mPa·s) | 7.9 | 8.2 | 353 |

| Ionic Conductivity (σ) (mS/cm) | 6.2 | 8.5 | 353 |

This data is for N,N-dimethyl-N-ethylammonium triflate and is presented for illustrative purposes to show the type of results generated in MD simulations of similar PILs. rsc.orgnih.gov

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), often complement MD studies. These calculations can investigate the fundamental interactions within a single ion pair. For the trimethylamine-formic acid system, which represents the precursor to trimethylammonium formate, ab initio studies have shown that proton transfer from formic acid to trimethylamine to form the ion pair is not always stable in the gas phase for a single pair, highlighting the crucial role of the bulk liquid environment in stabilizing the ionic form. aip.org

Chemical Reactivity and Mechanistic Pathways Involving Trimethylammonium Formiate

Role as a Proton Donor/Acceptor System

Trimethylammonium formate (B1220265) functions as a proton donor/acceptor system. The trimethylammonium cation can donate a proton, while the formate anion can accept a proton. This dual functionality is central to its role in various chemical reactions. The protonated form, the trimethylammonium cation, can engage in hydrogen bonding with suitable acceptors. researchgate.net Conversely, the formate anion, with its two oxygen atoms, can act as a hydrogen bond acceptor. researchgate.net This capacity for hydrogen bonding can influence the solvation of the salt and its interaction with other molecules in a reaction mixture.

The ability of the trimethylammonium cation to donate a proton is a key feature of its chemical reactivity. Studies on related tetramethylammonium (B1211777) complexes have shown that even the C-H bonds of the methyl groups can act as weak proton donors in hydrogen bonding, particularly with strong acceptors like formate. researchgate.net This interaction leads to an increase in the positive charge on the hydrogen atoms and a corresponding negative charge on the carbon atoms of the methyl groups. researchgate.net

Participation in Acid-Base Equilibria

In solution, trimethylammonium formate is involved in acid-base equilibria. The trimethylammonium cation is the conjugate acid of the weak base trimethylamine (B31210), while the formate anion is the conjugate base of the weak acid formic acid. The equilibrium between these species can be represented as follows:

(CH₃)₃NH⁺ + HCOO⁻ ⇌ (CH₃)₃N + HCOOH

The position of this equilibrium is dependent on factors such as the solvent and the presence of other acidic or basic species. In aqueous solution, the extent of proton transfer between the ions will be influenced by the pKa values of the trimethylammonium cation and formic acid. The ability of the system to buffer pH can be utilized in various chemical processes. The formation of ionic and neutral species in formic acid-trialkylamine mixtures has been observed, indicating a complex equilibrium. researchgate.net

Dehydrogenation Mechanisms

The formate component of trimethylammonium formate can undergo dehydrogenation to produce hydrogen gas and carbon dioxide. This reaction is of significant interest for chemical hydrogen storage. The dehydrogenation of formic acid and its salts, such as ammonium (B1175870) formate, is often catalyzed by transition metal complexes. rsc.orgwsu.edu While specific studies on the dehydrogenation of trimethylammonium formate are not abundant, the general mechanism for formate dehydrogenation is well-established.

The process typically involves the coordination of the formate ion to a metal center, followed by a β-hydride elimination step to release hydrogen gas and a metal-bound carbon dioxide species. The catalyst is then regenerated for the next cycle. In the context of formic acid-ammonium formate mixtures, bimetallic catalysts such as Au₃Pd₁ have shown high efficiency. rsc.org The reaction kinetics for the dehydrogenation of ammonium formate have been studied, showing an activation energy of 48.9 ± 0.98 kJ/mol. wsu.edu It is plausible that similar catalytic systems could be effective for the dehydrogenation of trimethylammonium formate.

| Catalyst System | Substrate | Key Findings |

| Au₃Pd₁/C | Formic acid–ammonium formate mixture | High catalytic activity and stability for dehydrogenation. rsc.org |

| Not specified | Ammonium formate | Activation energy for dehydrogenation is 48.9 ± 0.98 kJ/mol. wsu.edu |

Nucleophilic Reactivity of the Formate Anion

The formate anion (HCOO⁻) is a nucleophile, capable of participating in nucleophilic substitution and addition reactions. As a carboxylate anion, its nucleophilicity is moderate. The two oxygen atoms are equivalent and share the negative charge, which can be delocalized. wikipedia.org

In gas-phase reactions, the formate anion can react with esters like methyl formate through various pathways, including Sₙ2 and proton abstraction. acs.org The reactivity of nucleophiles is influenced by a multitude of factors, including their charge, steric properties, and solvation. nih.gov While anionic nucleophiles generally follow different reactivity trends compared to neutral ones due to stronger solvation effects, their participation in chemical reactions is fundamental. nih.gov The formate anion can act as a nucleophile in various organic transformations, although its reactivity is generally lower than that of more potent nucleophiles like hydroxide (B78521) or alkoxides.

General Mechanistic Principles in Reactions Catalyzed by Trimethylammonium Salts

Trimethylammonium salts, in a broader context, can influence chemical reactions through several mechanistic principles. These principles are applicable to trimethylammonium formate and contribute to its utility in catalysis. The dual reactivity of some trimethylanilinium salts, for instance, showcases their ability to act as both arylating and methylating agents, highlighting the complex mechanistic pathways these salts can engage in. nih.gov

The presence of salts, including trimethylammonium formate, in a reaction medium can significantly affect the rates and selectivity of chemical transformations. These "salt effects" can be categorized as primary and secondary. The primary salt effect arises from the influence of the ionic strength of the solution on the activity coefficients of the reactants and the transition state. nascollege.orgisca.me For reactions between ions, an increase in ionic strength will increase the rate if the reacting ions have the same charge and decrease the rate if they have opposite charges. isca.me

| Salt Effect Type | Description |

| Primary Salt Effect | Influence of ionic strength on the activity coefficients of reactants and the transition state. nascollege.orgisca.me |

| Secondary Salt Effect | Influence of added salt on the concentration of the catalytically active species. nascollege.org |

Surfactants and salts can significantly influence adsorption and interfacial phenomena, which are critical in many chemical processes, including catalysis and separations. acs.orguobaghdad.edu.iq The trimethylammonium cation, being a quaternary ammonium ion, possesses surface-active properties. The adsorption of such ions at interfaces can alter the interfacial tension and wettability. researchgate.net

Catalytic Applications of Trimethylammonium Formiate in Organic Transformations

As a Catalytic Reducing Agent in Transfer Hydrogenation

Catalytic transfer hydrogenation is a widely used method for the reduction of various functional groups in organic synthesis, prized for its operational simplicity and mild reaction conditions. While various formate (B1220265) salts, such as ammonium (B1175870) formate and triethylammonium (B8662869) formate, are well-documented as effective hydrogen donors in these reactions, particularly in the presence of palladium catalysts, specific research detailing the application of trimethylammonium formate for this purpose is not extensively available in the reviewed literature. mdma.chorientjchem.orgresearchgate.net

Palladium-Catalyzed Reductions

Palladium-on-carbon (Pd/C) is a common catalyst for transfer hydrogenation, where a hydrogen donor transfers hydrogen atoms to the substrate. tandfonline.comorganic-chemistry.org Numerous studies have detailed the efficiency of systems like ammonium formate/Pd-C and triethylammonium formate/Pd-C for the reduction of various functional groups. tandfonline.comacs.orgacs.org However, specific examples and detailed research findings on palladium-catalyzed reductions employing trimethylammonium formate as the hydrogen donor are not prominently featured in the existing scientific literature.

Reduction of Specific Functional Groups

The selective reduction of specific functional groups is a cornerstone of modern organic synthesis. Formate-based transfer hydrogenation systems have proven effective for the reduction of nitro compounds, epoxides, and carbon-carbon double bonds. mdma.chtandfonline.comorganic-chemistry.orgmdma.ch For instance, the combination of ammonium formate and palladium on carbon is known to selectively reduce α,β-unsaturated nitroalkenes to the corresponding oximes. mdma.ch While the broader family of ammonium formates is effective, detailed studies focusing exclusively on trimethylammonium formate for the reduction of specific functional groups are limited.

Role as a Polymerization Catalyst

The hydroxylated derivative, (2-hydroxypropyl)trimethylammonium formate, is recognized for its role as a catalyst in polymerization, specifically in the formation of polyurethanes. siliconeoil.com.cngoogle.com In these reactions, it acts as a tertiary amine catalyst, promoting the reactions that lead to the formation of the polymer structure. siliconeoil.com.cngreenamines.com Its catalytic activity is particularly noted in the production of rigid polyurethane foams. whamine.com

Applications in Coating Formulations as a Hardening Agent

In the context of coating formulations, particularly those based on polyurethanes, catalysts are essential for the curing or hardening process. (2-hydroxypropyl)trimethylammonium formate functions as a catalyst that accelerates the cross-linking reactions, leading to the formation of a hardened, durable film. greenamines.comwhamine.com While not classified as a "hardening agent" in the traditional sense of being a primary component of the formulation, its catalytic role is crucial for the timely and efficient curing of the coating. greenamines.comwhamine.com

Catalysis of Polyurethane and Polyisocyanurate Reactions

One of the most significant applications of trimethylammonium formate derivatives is in the catalysis of polyurethane and polyisocyanurate (PIR) foams. google.comnih.gov Specifically, (2-hydroxypropyl)trimethylammonium formate, often referred to by the trade name TMR-2, is a quaternary ammonium salt catalyst used extensively in these applications. siliconeoil.com.cngreenamines.com It is known to provide a more uniform and controlled reaction profile compared to traditional potassium-based catalysts. greenamines.comwhamine.com This catalyst is particularly effective in producing rigid foams where enhanced flowability is desired. greenamines.com

Table 1: Properties and Applications of (2-hydroxypropyl)trimethylammonium formate

| Property | Value/Description | Reference(s) |

|---|---|---|

| CAS Number | 62314-25-4 | siliconeoil.com.cn |

| Chemical Formula | C7H17NO3 | siliconeoil.com.cn |

| Appearance | Light yellow liquid | siliconeoil.com.cnwhamine.com |

| Primary Function | Polyurethane/Polyisocyanurate Catalyst | google.comgreenamines.comwhamine.com |

| Specific Reaction | Promotes polyisocyanurate trimerization | greenamines.comwhamine.comresearchgate.net |

| Key Advantage | Provides a uniform and controlled rise profile in foam production | greenamines.comwhamine.com |

| Applications | Rigid polyurethane foams, flexible molded foams (for back-end cure) | greenamines.comwhamine.com |

Promoting Trimerization Reactions

A key function of (2-hydroxypropyl)trimethylammonium formate in the production of polyisocyanurate foams is the promotion of the isocyanate trimerization reaction. greenamines.comwhamine.comresearchgate.net This cyclotrimerization reaction forms stable isocyanurate rings, which are incorporated into the polymer structure, enhancing the thermal stability and flame retardancy of the final foam product. nih.gov The catalyst is effective at promoting the formation of these isocyanurate rings at temperatures of 20°C and higher. siliconeoil.com.cngreenamines.com The generally accepted mechanism for this anionic trimerization involves the nucleophilic attack of the formate anion on the isocyanate group, initiating a stepwise addition to form the trimeric isocyanurate ring. nih.govutwente.nl

Table 2: Research Findings on Isocyanate Trimerization Catalysis

| Catalyst Type | Key Findings | Reference(s) |

|---|---|---|

| Carboxylate-based catalysts (e.g., trimethyl hydroxypropyl ammonium formate) | Act as effective catalysts for the cyclotrimerization of aromatic isocyanates to form polyisocyanurate (PIR) structures. | nih.gov |

| Quaternary Ammonium Salts | Preferred for high catalytic and isocyanurate activity. | googleapis.com |

| Anionic Mechanism | The trimerization is generally accepted to proceed via a nucleophilic anionic mechanism. | nih.gov |

Influence on Reaction Profiles and Foam Properties

In the production of polyurethane and polyisocyanurate foams, the choice of catalyst plays a pivotal role in dictating the reaction kinetics and the final physical properties of the foam. (2-Hydroxypropyl)trimethylammonium formate, a derivative of trimethylammonium formate, has been identified as a significant catalytic component in these systems. Its primary function is to promote the polyisocyanurate reaction, also known as the trimerization reaction, where isocyanate monomers react to form stable isocyanurate rings. This process is crucial for enhancing the thermal stability and fire resistance of the resulting foam. siliconeoil.com.cngoogle.com

One of the key advantages of using (2-hydroxypropyl)trimethylammonium formate is its ability to provide a uniform and controlled rise profile during foam formation. siliconeoil.com.cn This is in contrast to some traditional potassium-based catalysts, which can lead to rapid and less controllable reactions. The controlled reaction profile ensures a more consistent cell structure and density throughout the foam, which are critical factors for its insulating and mechanical properties.

The catalytic activity of (2-hydroxypropyl)trimethylammonium formate is particularly effective at temperatures above 20°C, making it suitable for a range of polyurethane and polyisocyanate rigid foam systems. siliconeoil.com.cn Its good solubility in the raw material matrix, including isocyanates, ensures a homogeneous distribution of the catalyst, further contributing to a uniform reaction and consistent foam quality. siliconeoil.com.cn

Table 1: Influence of (2-Hydroxypropyl)trimethylammonium Formate on Foam Properties

| Property | Influence of (2-Hydroxypropyl)trimethylammonium Formate |

|---|---|

| Reaction Profile | Provides a uniform and controlled rise. |

| Primary Catalytic Function | Promotes the polyisocyanurate (trimerization) reaction. |

| Foam Type | Primarily used in rigid polyurethane and polyisocyanurate foams. |

| Activation Temperature | Effective at temperatures above 20°C. |

| Solubility | Good mutual solubility with raw materials, including isocyanates. |

Facilitation of Formamide (B127407) Derivatization

Formamides are important chemical intermediates and are often synthesized through the N-formylation of primary and secondary amines. Various formylating agents and catalytic systems have been developed for this transformation. While direct studies on trimethylammonium formate as a primary formylating agent are not extensively documented, the reactivity of analogous ammonium formates suggests its potential utility in facilitating formamide derivatization.

Ammonium formate, for instance, has been successfully employed for the N-formylation of anilines and secondary amines. nih.gov The reaction typically involves the transfer of the formyl group from the formate salt to the amine. It is plausible that trimethylammonium formate could act in a similar capacity, serving as a source of the formyl moiety for the N-formylation of various amines.

The general mechanism for such a reaction would likely involve the nucleophilic attack of the amine on the carbonyl carbon of the formate anion, which is part of the trimethylammonium formate salt. The trimethylammonium cation would act as a counterion. The reaction conditions, such as temperature and solvent, would be critical in driving the equilibrium towards the formation of the desired formamide.

The use of a quaternary ammonium formate, like trimethylammonium formate, could offer advantages in terms of solubility in organic solvents compared to inorganic formates, potentially allowing for milder reaction conditions and improved yields. The basicity of the trimethylamine (B31210) byproduct could also play a role in the reaction mechanism, possibly acting as a proton scavenger.

Table 2: Potential Role of Trimethylammonium Formate in Formamide Synthesis

| Reactant | Potential Role of Trimethylammonium Formate | Expected Product |

|---|---|---|

| Primary Amine (R-NH₂) | Formylating agent | N-substituted formamide (R-NHCHO) |

Applications in Cascade Catalysis

Cascade catalysis, also known as tandem or domino catalysis, involves a sequence of two or more reactions in a single pot, where the product of one reaction becomes the substrate for the next. This approach offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes.

While specific examples of trimethylammonium formate being directly employed in cascade catalysis are not prevalent in the literature, the properties of quaternary ammonium salts, in general, suggest their potential for such applications. Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). wikipedia.org In this role, they facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction takes place. wikipedia.org

A hypothetical cascade reaction involving trimethylammonium formate could utilize its properties as both a potential formylating agent and a phase-transfer catalyst. For instance, in a biphasic system, trimethylammonium formate could facilitate the formylation of an amine in the organic phase. The resulting formamide could then undergo a subsequent transformation, also catalyzed by the quaternary ammonium salt or another catalyst present in the system.

The formate anion itself can also act as a hydrogen donor in certain catalytic transfer hydrogenation reactions, often in the presence of a transition metal catalyst like palladium. orientjchem.orgresearchgate.netucl.ac.uk This opens up the possibility of designing a cascade process where a reduction step is coupled with another transformation. For example, the reduction of a nitro group on an aromatic ring to an amine, followed by an in-situ N-formylation using trimethylammonium formate as the formyl source.

Although direct evidence is limited, the multifunctional nature of quaternary ammonium formates provides a conceptual basis for their future development and application in innovative cascade catalytic systems.

Table 3: Potential Functions of Trimethylammonium Formate in Cascade Reactions

| Potential Function | Description | Example Reaction Type |

|---|---|---|

| Phase-Transfer Catalyst | Facilitates reactant transfer between immiscible phases. | Nucleophilic substitution |

| Formylating Agent | Donates a formyl group to a substrate. | N-formylation of amines |

| Hydrogen Donor (as formate) | Provides hydrogen for reduction reactions in the presence of a co-catalyst. | Catalytic transfer hydrogenation |

Role in Green Chemistry and Sustainable Processes

Utilization as a Benign Reagent and Reaction Component

One of the most significant applications of alkylammonium formates in green chemistry is in catalytic transfer hydrogenation (CTH). utrgv.edusim2.beerowid.orgwikipedia.org This process offers a safer and more convenient alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas, a flammable and hazardous reagent. utrgv.eduwikipedia.org In CTH, trimethylammonium formate (B1220265) can be inferred to act as a hydrogen donor, transferring hydrogen atoms to a substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). utrgv.eduerowid.org

Research on the related compound, triethylammonium (B8662869) formate, has demonstrated its effectiveness in a variety of reductive transformations, including the clean, high-yielding, and inexpensive reductive coupling of aromatic carbonyls. researchgate.net These reactions often proceed smoothly at ambient temperatures. researchgate.net

Interactive Data Table: Comparison of Hydrogen Donors in Catalytic Transfer Hydrogenation

| Hydrogen Donor | Catalyst | Typical Substrate | Advantages |

| Alkylammonium Formates | Pd/C, Raney Nickel | Alkenes, Alkynes, Nitro compounds | Safer than H2 gas, mild reaction conditions, volatile byproducts |

| Molecular Hydrogen (H2) | Pd/C, PtO2, Raney Nickel | Wide range of unsaturated compounds | High reactivity, clean |

| Formic Acid | Rhodium and Ruthenium complexes | Ketones, Imines | Irreversible hydrogenation, good for chiral synthesis |

| Isopropanol | Ruthenium and Rhodium complexes | Ketones, Imines | Inexpensive, acts as solvent |

Contribution to Waste Minimization Strategies

The use of trimethylammonium formate as a reagent, particularly in CTH, aligns with the core principles of waste minimization in green chemistry. primescholars.com By replacing high-pressure hydrogen gas, the need for specialized and energy-intensive equipment is reduced. wikipedia.org Furthermore, the high efficiency and selectivity of CTH reactions can lead to higher product yields and fewer byproducts, thereby reducing the generation of chemical waste. utrgv.eduucl.ac.uk

A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. The in situ generation of hydrogen from trimethylammonium formate can be a highly atom-economical process. primescholars.com Additionally, the catalyst used in these reactions, such as Pd/C, is often heterogeneous, allowing for easy separation from the reaction mixture and potential for recycling, further contributing to waste reduction. mdma.chucl.ac.uk Life cycle assessment (LCA) studies on formate production from CO2 highlight the importance of high recycling rates of reagents to ensure environmental competitiveness with conventional processes. rsc.org

Enabling Aqueous-Phase Reactions

The solubility of trimethylammonium formate in water suggests its potential utility in aqueous-phase catalysis. Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. nih.gov

While direct studies on trimethylammonium formate are not abundant, related quaternary ammonium (B1175870) salts are well-known phase-transfer catalysts (PTCs). wikipedia.orgalfachemic.com A PTC facilitates the reaction between reactants that are in different immiscible phases, such as an organic and an aqueous phase. wikipedia.org Given its structure, trimethylammonium formate could potentially act as a PTC, enabling a wider range of reactions to be conducted in water.

Furthermore, research on the closely related triethylammonium salts has shown their ability to act as "weak surfactants" in aqueous-biphasic hydroformylation reactions. wikipedia.org This allows for the creation of emulsions that enhance reaction rates between the aqueous catalyst phase and the organic substrate phase, with the significant advantage of easy phase separation upon cessation of stirring for catalyst recycling. wikipedia.org

Potential as a Component in Renewable Chemical Feedstock Cycles

A significant area of green chemistry research is the utilization of carbon dioxide (CO2), a greenhouse gas, as a renewable C1 feedstock for the synthesis of valuable chemicals. rsc.orgacs.org Formate salts, including trimethylammonium formate, can be synthesized from CO2, positioning them as key intermediates in a circular carbon economy. rsc.orgnih.gov

Patented processes describe the production of triethylammonium formate by reacting triethylamine (B128534) with carbon dioxide and hydrogen in the presence of a transition metal catalyst. ucl.ac.uk This demonstrates a viable pathway for converting CO2 into a useful chemical reagent. The resulting alkylammonium formate can then be used as a hydrogen carrier or for other chemical transformations.

The production of formate through the electrochemical or catalytic reduction of CO2 is an active area of research. rsc.orgrsc.org While currently, the life-cycle environmental performance of CO2-based formate production is still being optimized to compete with conventional methods, it represents a promising route toward more sustainable chemical manufacturing. sim2.beresearchgate.netucl.ac.ukmdpi.com Formate itself is a versatile chemical that can be used in various industries, including agriculture, food, and pharmaceuticals, and can also be converted into other valuable chemicals like formic acid and methyl formate. nih.govmdpi.comresearchgate.net

Interactions with Other Chemical Systems and Materials

Use as an Ionic Strength Modifier in Various Chemical Processes

In analytical chemistry, particularly in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS), the ionic strength of the mobile phase is a critical parameter that influences the quality of separations. Alkylammonium formates, a class of compounds including trimethylammonium formate (B1220265), are utilized as mobile phase modifiers to enhance chromatographic performance.

The use of formic acid (FA) is common in LC-MS applications because it is volatile and improves ionization; however, solutions of FA have very low ionic strength, which can lead to poor chromatographic peak shapes, such as significant band-broadening and peak-tailing nih.gov. This is especially problematic for basic analytes, including peptides, which may show repulsion effects between ions of the same charge nih.gov.

To counteract this, a salt like ammonium (B1175870) formate (AF) or other alkylammonium formates can be added to the mobile phase. The addition of these salts significantly increases the ionic strength of the eluent nih.govresearchgate.net. This increased ionic strength helps to suppress undesirable ionic interactions between analytes and the stationary phase, leading to sharper, more symmetrical peaks and improved separation efficiency researchgate.netresearchgate.net. For instance, adding 7 mM ammonium formate to a formic acid mobile phase can increase the ionic strength nearly fourfold nih.gov. This approach provides separation quality comparable to that achieved with trifluoroacetic acid (TFA), a strong ion-pairing agent, but without the significant signal suppression that TFA causes in electrospray ionization (ESI) mass spectrometry nih.gov.

| Mobile Phase Modifier | Typical Concentration | Resulting Ionic Strength | Effect on Chromatography | MS Compatibility |

|---|---|---|---|---|

| Formic Acid (FA) | 0.2 M | 1.9 mM | Significant peak broadening and tailing nih.gov | Good |

| Trifluoroacetic Acid (TFA) | 0.0079 M | 7.8 mM | Superior peptide separations, sharp peaks nih.gov | Poor (Signal Suppression) nih.gov |

| FA with Ammonium Formate (AF) | 7 mM AF | 7.4 mM | Improved peak shape, reduced tailing nih.gov | Good researchgate.net |

Applications in Chromatographic Process Cleaning

Effective cleaning and regeneration of chromatography columns are essential to maintain performance and extend column lifetime. Contamination from strongly retained substances in sample matrices can lead to increased back pressure and decreased separation efficiency scribd.comrestek.com.

Standard cleaning protocols for reversed-phase columns involve flushing with a series of solvents of varying polarities to remove contaminants restek.comtosohbioscience.com. A typical sequence might include flushing with water/methanol (B129727), followed by stronger organic solvents like methanol, isopropyl alcohol, and n-hexane, before returning to the original mobile phase conditions restek.com. The choice of cleaning solution depends on the nature of the contamination and the type of chromatography tosohbioscience.com. For instance, basic or acidic solutions are often used to remove charged molecules tosohbioscience.com.

While alkylammonium formates are well-established as mobile phase additives that improve separations, their specific use as primary agents in cleaning protocols is not extensively documented researchgate.netresearchgate.net. Their role is primarily to enhance performance during the analytical run rather than to regenerate a contaminated column. The cleaning process typically relies on strong solvents to strip adsorbed hydrophobic or ionic compounds from the stationary phase scribd.comtosohbioscience.com.

Interfacial Modification for Advanced Materials

The trimethylammonium functional group, often as part of a larger molecule, plays a crucial role in the interfacial engineering of advanced materials, most notably in the field of photovoltaics.

In perovskite solar cells (PSCs), the interfaces between the perovskite absorber layer and the charge transport layers are critical areas where charge recombination can occur, limiting device efficiency and stability sciopen.comrsc.org. Trimethylammonium salts, such as hexyltrimethylammonium (B102394) bromide and cetyltrimethylammonium bromide (CTAB), are used to modify these interfaces rsc.orgresearchgate.net.

The primary function of interfacial modifiers like trimethylammonium salts in PSCs is defect passivation mdpi.commdpi.com. Perovskite films often suffer from defects such as undercoordinated lead ions (Pb²⁺) and halide vacancies, which act as traps for charge carriers and facilitate non-radiative recombination researchgate.netnih.gov.

The components of ammonium formate-based passivators can address different types of defects. The formate anion (HCOO⁻) can interact with and passivate positively charged defects like uncoordinated Pb²⁺ ions by forming a Pb···COOH bond researchgate.net. Simultaneously, the ammonium cation can passivate negatively charged halide vacancies through interactions like an I···NH₄ bond researchgate.net.

This dual passivation strategy effectively reduces the density of trap states at the perovskite surface, which suppresses charge recombination sciopen.com. The improved electronic quality of the interface leads to enhanced carrier dynamics, including longer fluorescence lifetimes for charge carriers. This translates directly to improvements in key photovoltaic parameters, such as a higher open-circuit voltage (Voc) and greater power conversion efficiency (PCE) sciopen.comresearchgate.net.

| Treatment | Parameter | Control Value | Treated Value | Improvement |

|---|---|---|---|---|

| Benzylammonium Formate (BAFa) Passivator sciopen.com | Fluorescence Lifetime | 79.41 ns | 201.01 ns | Significant enhancement |

| Open-Circuit Voltage (Voc) | 1.13 V | 1.19 V | Increase | |

| Power Conversion Efficiency (PCE) | 18.90% | 22.33% | Significant increase | |

| Ammonium Formate (NH₄HCO₂) Passivator researchgate.net | Power Conversion Efficiency (PCE) | 23.45% | 24.62% | Increase |

Interactions with Inorganic Substrates, e.g., Clay Minerals

Trimethylammonium compounds and other quaternary ammonium salts interact strongly with inorganic substrates like clay minerals researchgate.netresearchgate.net. Clay minerals are aluminosilicates with a layered structure that typically carries a net negative surface charge nih.govmdpi.com. This negative charge allows for electrostatic interactions with cations.

The primary mechanism of interaction between trimethylammonium cations and clay surfaces is cation exchange researchgate.netresearchgate.net. The positively charged quaternary ammonium headgroup adsorbs onto the negatively charged sites of the clay platelets, displacing the naturally occurring inorganic cations (such as Na⁺ or K⁺) researchgate.net. This process can modify the surface properties of the clay, for example, by making the typically hydrophilic surface more hydrophobic (organophilic) researchgate.net.

A significant consequence of the interaction between quaternary ammonium salts and clays (B1170129) is the inhibition of surface hydration and swelling nih.gov. This is particularly important in industries such as oil and gas drilling, where water-based drilling fluids are used. The clay minerals in shale formations can absorb water, leading to swelling, which can cause wellbore instability researchgate.netgoogle.com.

Chemical inhibitors are added to the drilling fluid to prevent this phenomenon. Quaternary ammonium compounds, such as cetyltrimethylammonium bromide (CTAB), have proven to be effective clay hydration suppressants researchgate.netnih.gov. When these molecules adsorb onto the clay surface, their organic tails form a hydrophobic layer that encapsulates the clay particles researchgate.netacs.org. This layer acts as a barrier, preventing water molecules from reaching the clay surface and intercalating between the clay platelets. By inhibiting hydration, these compounds effectively prevent the clay from swelling, thus helping to maintain the stability of the shale formation during drilling nih.gov. The effectiveness of these inhibitors can be measured by observing a reduction in the linear swelling of clay pellets or a decrease in the Capillary Suction Time (CST) of a clay slurry researchgate.netnih.gov.

Adsorption Mechanisms on Mineral Surfaces

The adsorption of trimethylammonium formiate onto mineral surfaces is a complex process governed by a combination of electrostatic interactions, ion exchange, and hydrophobic effects. While direct research on this compound is limited, the adsorption mechanisms can be inferred from the behavior of similar quaternary ammonium compounds on various mineral substrates, such as clays (e.g., kaolinite (B1170537), illite, montmorillonite) and silica. acs.orgcam.ac.uk

The primary driving force for the adsorption of the trimethylammonium cation ([ (CH₃)₃NH]⁺) onto negatively charged mineral surfaces is electrostatic attraction. mdpi.com Clay minerals, for instance, typically possess a net negative charge due to isomorphic substitution within their crystal lattice, creating exchange sites for cations. The positively charged trimethylammonium ion can replace naturally occurring cations (e.g., Na⁺, K⁺, Ca²⁺) at these sites.

Ion exchange is a significant mechanism, particularly on clay minerals. acs.org The extent of this exchange depends on factors such as the cation exchange capacity (CEC) of the mineral, the concentration of the this compound solution, and the nature of the competing cations present in the system.

The nature of the mineral surface also plays a crucial role. For instance, the adsorption on kaolinite can be high due to its external surface area and accessible exchange sites. acs.org In contrast, the adsorption on quartz or sand surfaces, which have a lower surface charge density, may be more influenced by van der Waals forces and hydrophobic bonding. acs.org The formate anion (HCOO⁻), being small and hydrophilic, is generally expected to have a weaker interaction with the mineral surface compared to the cation, although it can participate in surface complexation reactions under certain pH conditions.

Table 1: Potential Adsorption Mechanisms of this compound on Different Mineral Surfaces

| Mineral Type | Primary Adsorption Mechanism | Secondary/Contributing Mechanisms | Influencing Factors |

| Kaolinite | Electrostatic Interaction, Ion Exchange | Hydrophobic Interactions (at higher concentrations) | Cation Exchange Capacity (CEC), pH, Surfactant Concentration |

| Illite | Electrostatic Interaction, Ion Exchange | Hydrophobic Interactions | CEC, Layer Charge, Surfactant Concentration |

| Montmorillonite | Electrostatic Interaction, Ion Exchange | Intercalation, Hydrophobic Interactions | CEC, Swelling Properties, Surfactant Concentration |

| Quartz/Silica | Van der Waals Forces, Hydrophobic Bonding | Electrostatic Interaction (at specific pH) | Surface Area, pH, Surfactant Concentration |

Potential in Deep Eutectic Solvent Systems (by analogy to Trimethylammonium Chloride)

Deep eutectic solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, with a hydrogen bond donor (HBD), such as amides, carboxylic acids, or polyols. rsc.orgwikipedia.org This mixture results in a significant depression of the freezing point compared to the individual components. wikipedia.org While specific studies on this compound in DESs are not prevalent, its potential can be extrapolated from the well-documented use of structurally similar quaternary ammonium salts, particularly trimethylammonium chloride (also known as tetramethylammonium (B1211777) chloride when fully substituted) and choline (B1196258) chloride. nih.govacs.org

By analogy, this compound can be expected to act as a hydrogen bond acceptor in the formation of DESs. The trimethylammonium cation would serve a similar role to the cations in established DES systems. The formate anion, with its ability to accept hydrogen bonds, could also participate in the hydrogen-bonding network that is characteristic of these solvents.

The formation of a DES with this compound would involve mixing it with a suitable hydrogen bond donor in a specific molar ratio. The choice of HBD would be critical in determining the physical and chemical properties of the resulting DES, such as its viscosity, conductivity, and polarity. Potential HBDs could include urea, ethylene (B1197577) glycol, glycerol, and various carboxylic acids. wikipedia.orgacs.org

The properties of a hypothetical this compound-based DES would be influenced by the nature of both the cation and the anion. The smaller size of the trimethylammonium cation compared to, for instance, the choline cation, might lead to a DES with lower viscosity. The formate anion, being a carboxylate, could impart different solvation characteristics compared to the chloride anion commonly found in many DESs.

The potential applications of such a DES would be broad, mirroring the applications of other quaternary ammonium-based DESs. These include use as green solvents in organic synthesis, extraction media for natural products, electrolytes in electrochemical applications, and as solvents for dissolving biomass. rsc.orguniversiteitleiden.nlgoogle.com The biodegradability and potentially lower toxicity of the components would be advantageous in these applications.

Table 2: Analogous Deep Eutectic Solvent Systems Based on Quaternary Ammonium Salts

| Quaternary Ammonium Salt (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Resulting Solvent Type | Potential Applications |

| Choline Chloride | Urea | 1:2 | Type III DES | Biomass processing, Organic synthesis, Metal extraction |

| Choline Chloride | Ethylene Glycol | 1:2 | Type III DES | Nanomaterial synthesis, CO₂ capture |

| Tetramethylammonium Chloride | Urea | 1:2 | Type III DES | Protein extraction |

| Tetrabutylammonium Bromide | Ethylene Glycol | 1:2 | Type III DES | Extractive desulfurization |

| This compound (Hypothetical) | Urea / Ethylene Glycol / Glycerol | (To be determined) | Type III DES | (Potential) Green solvent, Extraction, Electrochemistry |

Emerging Research and Specialized Applications

Non-Halide Quaternary Ammonium (B1175870) Formate (B1220265) Systems in Specialized Chemical Applications

Non-halide quaternary ammonium salts, including trimethylammonium formate, are increasingly being investigated as protic ionic liquids (PILs). These materials are formed by the neutralization of a Brønsted acid (formic acid) with a Lewis base (trimethylamine) nih.gov. Unlike their aprotic counterparts, PILs possess a transferable proton, which imparts unique catalytic and solvent properties.

The applications of these systems are diverse and expanding. For instance, quaternary ammonium ionic liquids are being explored for their catalytic properties in various organic reactions researchgate.net. They can act as both solvents and catalysts, offering a greener alternative to traditional volatile organic solvents researchgate.net. The branched structure of some quaternary ammonium cations can also impart high stability against strong bases, which is a desirable characteristic in certain chemical processes researchgate.net.

In the realm of materials science, ionic liquids based on trimethylammonium cations have been investigated for battery applications due to their high thermal and electrochemical stability mdpi.com. While specific research on trimethylammonium formate in this area is limited, the general properties of related trimethylammonium-based ionic liquids suggest potential utility.

Research into Analogue Ammonium Formate Salts for Diverse Applications

Research into analogues of trimethylammonium formate, such as triethylammonium (B8662869) formate and methylammonium (B1206745) formate, provides valuable insights into the potential applications and properties of this class of compounds.

Triethylammonium Formate: This analogue has been studied for its role in organic synthesis. For example, it is used as a reducing agent in catalytic transfer hydrogenation reactions ucl.ac.uk. In the presence of a catalyst like palladium on carbon, triethylammonium formate can efficiently reduce various functional groups orientjchem.orgresearchgate.net. It has been employed in the reductive dimerization of araldehydes to pinacols and the reduction of nitroarenes to azoarenes researchgate.net. The synthesis of triethylammonium formate is typically achieved by reacting triethylamine (B128534) with formic acid ucl.ac.uk.

Methylammonium Formate: This compound is recognized as an ionic liquid and has been investigated as a mobile phase modifier in reversed-phase liquid chromatography wikipedia.orgresearchgate.net. Its use can suppress unwanted interactions with the stationary phase, leading to improved separation of certain analytes researchgate.net. Methylammonium formate is synthesized from the reaction of methylamine (B109427) and formic acid wikipedia.org.

The study of these and other organic ammonium formate salts, which can exist as ionic liquids at room temperature, is a growing field. Researchers are exploring their synthesis, characterization, and various applications, including their potential biological activities mdpi.com.

Table 1: Comparison of Selected Alkylammonium Formate Salts

| Compound Name | Cation | Anion | Key Research Area |

| Trimethylammonium formate | Trimethylammonium | Formate | Emerging Ionic Liquid Applications |

| Triethylammonium formate | Triethylammonium | Formate | Reductant in Organic Synthesis orientjchem.orgresearchgate.net |

| Methylammonium formate | Methylammonium | Formate | Mobile Phase Modifier in HPLC wikipedia.orgresearchgate.net |

Development of Analytical Methodologies for Trimethylammonium Formate in Complex Matrices

The accurate detection and quantification of quaternary ammonium compounds (QACs) like trimethylammonium formate in complex matrices such as environmental and biological samples present analytical challenges acs.orgnih.gov. The development of robust analytical methods is crucial for understanding their environmental fate and potential impact.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of QACs nih.gov. The use of mobile phase modifiers is often necessary to achieve good chromatographic separation and enhance ionization for MS detection. Ammonium formate, an analogue, is itself a common mobile phase additive in LC-MS analysis, where it can improve peak shape and signal intensity nih.govresearchgate.net. For the analysis of trimethylamine (B31210), a component of trimethylammonium formate, various HPLC methods have been developed, often requiring derivatization due to its lack of a UV chromophore helixchrom.com.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is frequently employed for the selective and sensitive detection of QACs in complex samples nih.gov. The development of LC-MS/MS methods allows for the quantification of these compounds at low concentrations. Challenges in the analysis of QACs include potential matrix effects, where other components in the sample can suppress or enhance the analyte signal, and the wide range of physicochemical properties within this class of compounds acs.orgnih.gov.

Capillary Electrophoresis: Capillary electrophoresis (CE) is another technique that can be applied to the analysis of charged species like the trimethylammonium cation mdpi.comchromatographyonline.com. CE offers high separation efficiency and can be coupled with MS for sensitive detection. The use of specific background electrolytes and EOF modifiers is essential for the successful separation of small ions nih.gov.

Table 2: Analytical Techniques for Quaternary Ammonium Compounds

| Technique | Principle | Application Notes for Trimethylammonium Formate |

| HPLC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection | High sensitivity and selectivity for quantification in complex matrices. Method development would involve optimizing mobile phase and MS parameters. nih.govnih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection | May require derivatization for non-volatile salts like trimethylammonium formate. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | Suitable for charged species. Method development would focus on buffer selection and detection methods. mdpi.comchromatographyonline.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Derivatization

Future research will likely focus on developing more efficient and sustainable synthetic routes to trimethylammonium formate (B1220265) and its derivatives. While the traditional method involves the reaction of trimethylamine (B31210) with formic acid, exploration into alternative pathways could offer improvements in yield, purity, and environmental impact. auctoresonline.orgprepchem.com The development of one-pot syntheses or flow chemistry processes could enhance scalability and reduce waste.

Derivatization of the formate or ammonium (B1175870) components of the molecule represents another key area for future investigation. This involves chemically modifying the compound to enhance its properties for specific applications, such as improving volatility for gas chromatography analysis. sigmaaldrich.comnih.gov For instance, the creation of silyl derivatives is a common strategy to make analytes more amenable to GC analysis. sigmaaldrich.comchromforum.orgtcichemicals.com Research into novel derivatizing agents and reaction conditions could expand the analytical utility for tracking trimethylammonium formate in complex matrices. researchgate.net The exploration of different alkyl substituents on the ammonium ion could also be systematically studied to fine-tune the compound's physical and chemical properties. researchgate.net

| Research Area | Focus | Potential Impact |

| Novel Synthesis | Flow chemistry, one-pot reactions, alternative reagents. | Increased efficiency, reduced cost, lower environmental footprint. |

| Derivatization | New derivatizing agents for the formate and ammonium moieties. | Enhanced analytical detection, tailored physicochemical properties. |

| Analogue Synthesis | Systematic variation of alkyl groups on the ammonium cation. | Fine-tuning of solubility, reactivity, and thermal stability. |

Deeper Mechanistic Understanding of Complex Catalytic Cycles